
CCT128930
Overview
Description
CCT128930 is a novel ATP-competitive inhibitor of the serine-threonine kinase AKT, also known as protein kinase B. This compound was discovered using fragment- and structure-based approaches and is a potent pyrrolopyrimidine compound. It exhibits high selectivity for AKT over protein kinase A (PKA) by targeting a single amino acid difference . AKT is frequently deregulated in cancer, making it an attractive target for anticancer drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
CCT128930 is synthesized using fragment- and structure-based approaches. The specific synthetic routes and reaction conditions are not widely detailed in public literature. it involves the formation of a pyrrolopyrimidine core structure, which is a common scaffold in medicinal chemistry .
Industrial Production Methods
The industrial production methods for this compound are not explicitly documented in the available literature. Typically, the production of such compounds involves large-scale organic synthesis techniques, purification processes, and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
CCT128930 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
CCT128930 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of AKT and its downstream effects.
Biology: Employed in cellular and molecular biology research to investigate the role of AKT in cell survival, proliferation, and growth.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit AKT, which is frequently deregulated in cancer.
Industry: Utilized in the development of pharmacodynamic markers and biomarker assays for clinical trials.
Mechanism of Action
CCT128930 exerts its effects by selectively inhibiting AKT. It binds to the ATP-binding site of AKT, preventing its activation and subsequent phosphorylation of downstream substrates. This inhibition leads to the blockade of the phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling pathway, resulting in decreased cell survival, proliferation, and growth . The compound has shown significant antitumor activity in various human tumor xenografts .
Comparison with Similar Compounds
CCT128930 is compared with other similar AKT inhibitors, such as:
GDC-0068: Another ATP-competitive inhibitor of AKT1.
MK-2206: An allosteric inhibitor of AKT.
Perifosine: An alkylphospholipid that inhibits AKT activation.
Uniqueness
This compound is unique due to its high selectivity for AKT over PKA, achieved by targeting a single amino acid difference. It also exhibits potent antiproliferative activity and has been used to develop novel biomarker assays for clinical trials .
List of Similar Compounds
- GDC-0068
- MK-2206
- Perifosine
- Triciribine
- Ipatasertib
Biological Activity
CCT128930 is a novel, selective, and potent inhibitor of the AKT signaling pathway, which plays a critical role in various cancers. This compound has shown significant antitumor activity in preclinical studies, particularly in models of glioblastoma and breast cancer. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound primarily functions as an ATP-competitive inhibitor of the AKT kinases, specifically targeting AKT2 with high selectivity. The compound binds to a unique site on the AKT protein, which allows it to inhibit phosphorylation at key residues that are crucial for AKT activation. This inhibition leads to downstream effects on various substrates involved in cell proliferation and survival.
Key Findings:
- Selectivity : this compound exhibits a 28-fold selectivity for AKT2 over PKA and 20-fold over p70S6K, making it a highly specific agent for targeting the AKT pathway .
- Pharmacodynamics : In vitro studies have demonstrated that this compound induces G1 cell cycle arrest in PTEN-null U87MG glioblastoma cells, indicating effective blockade of the AKT pathway .
- In Vivo Efficacy : In xenograft models, this compound has shown substantial antitumor effects. For instance, in U87MG and HER2-positive BT474 breast cancer models, treatment resulted in tumor growth inhibition with T/C ratios of 48% and 29%, respectively .
Biological Activity in Cancer Models
This compound has been evaluated across various cancer types, demonstrating its potential as a therapeutic agent.
Cancer Type | Model Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |
---|---|---|---|
Glioblastoma | U87MG Xenograft | 50 (i.p., daily) | 48 |
Breast Cancer | BT474 Xenograft | 40 (i.p., twice daily) | 29 |
Osteosarcoma | U2OS and MG-63 Cells | Varies | Dose-dependent inhibition |
Case Studies and Research Findings
- Preclinical Pharmacology : A study highlighted that this compound effectively inhibited phosphorylation of multiple AKT substrates in both in vitro and in vivo settings. For example, significant decreases in phosphorylated PRAS40 were observed in treated mouse whisker follicles .
- Clinical Relevance : Research indicates that increased levels of phosphorylated AKT (pAKT) serve as biomarkers for sensitivity to therapies targeting the EGFR pathway in breast cancer patients. This suggests that this compound could be beneficial for patients exhibiting high pAKT levels .
- Selective Inhibition of TRPM7 Channel : Recent studies have also explored the ability of this compound to inhibit the TRPM7 ion channel, which is implicated in cancer cell proliferation. The compound binds selectively to TRPM7 without affecting TRPM6, showcasing its potential for broader therapeutic applications beyond AKT inhibition .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIDZIGAXXNODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590818 | |
Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885499-61-6 | |
Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.